

Introduction: A Strategically Substituted Aromatic Building Block

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Compound of Interest

Compound Name: *2-Bromo-3-fluorobenzonitrile*

Cat. No.: *B1333834*

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2-Bromo-3-fluorobenzonitrile is a trifunctional aromatic compound featuring a nitrile, a bromine atom, and a fluorine atom. This unique substitution pattern makes it a highly valuable and versatile intermediate in the synthesis of pharmaceuticals and other high-value organic materials.[1] The strategic placement of these functional groups provides multiple, distinct reaction sites, allowing for sequential and regioselective transformations.

The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2] The fluorine atom and the electron-withdrawing nitrile group modulate the electronic properties of the benzene ring, influencing its reactivity and imparting potentially beneficial properties, such as enhanced metabolic stability and bioavailability, to the final target molecules.[1] This guide will explore the fundamental properties and synthetic applications that establish **2-Bromo-3-fluorobenzonitrile** as a cornerstone reagent in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in synthesis.

Physical and Chemical Properties

The key identifying and physical properties of **2-Bromo-3-fluorobenzonitrile** are summarized below.[3][4][5][6]

Property	Value	Source(s)
IUPAC Name	2-bromo-3-fluorobenzonitrile	[3]
CAS Number	425379-16-4	[3][4]
Molecular Formula	C ₇ H ₃ BrFN	[3][6]
Molecular Weight	200.01 g/mol	[3][4]
Appearance	Typically a solid	[7]
Melting Point	61 °C	[4]
SMILES	<chem>C1=CC(=C(C(=C1)F)Br)C#N</chem>	[3][4]
InChIKey	DBECKESJFGWYFN- UHFFFAOYSA-N	[3]

Spectroscopic Signatures

While a dedicated, peer-reviewed spectrum for this specific isomer is not readily available in the search results, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.[8][9]

- ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.40-7.80 ppm). The three aromatic protons will exhibit coupling to each other as well as coupling to the ¹⁹F nucleus, leading to intricate splitting patterns.
- ¹³C NMR: The spectrum will display seven distinct signals for the aromatic carbons. The carbon bearing the nitrile group (C-CN) will appear downfield, while the carbons attached to the electronegative fluorine (C-F) and bromine (C-Br) atoms will show characteristic shifts and C-F coupling.
- IR Spectroscopy: A prominent and sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹. Other bands will correspond to C-H, C=C aromatic, C-F, and C-Br stretching and bending vibrations.
- Mass Spectrometry: The mass spectrum will show a distinctive molecular ion (M⁺) peak cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate

1:1 ratio). This results in two peaks of nearly equal intensity at m/z 200 and 202.

Synthesis: A Regioselective Approach

The synthesis of **2-Bromo-3-fluorobenzonitrile** requires a method that overcomes the regioselectivity challenges of direct electrophilic aromatic substitution. Direct bromination of 3-fluorobenzonitrile preferentially yields 2-bromo-5-fluorobenzonitrile, as the fluorine atom directs the incoming electrophile to the para position.^[2] A robust and scalable synthesis has been developed that proceeds via a boronic acid intermediate.^{[2][10]}

Causality of the Synthetic Strategy

The chosen pathway leverages ortho-directed metalation to install a boronic acid group at the desired C2 position, followed by a halodeboronation reaction. This multi-step sequence provides complete regiochemical control, which is unattainable through direct halogenation.

Scalable Synthesis Protocol via Bromodeboronation

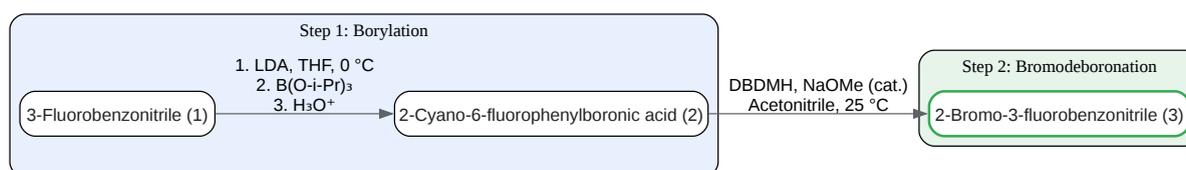
A proven, scalable synthesis involves the conversion of 3-fluorobenzonitrile into an aryl boronic acid, which is then subjected to NaOMe-catalyzed bromodeboronation.^{[2][10]}

Step 1: Directed Ortho-Metalation and Borylation

- Prepare a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF).
- Cool the LDA solution to 0 °C.
- Slowly add a THF solution of 3-fluorobenzonitrile (1) to the LDA solution. The LDA selectively deprotonates the C2 position, which is activated by both the ortho-fluorine and ortho-nitrile groups.
- Add triisopropyl borate, $B(O-i-Pr)_3$, to the reaction mixture to trap the aryl anion, forming the boronic ester.
- Acidic workup hydrolyzes the ester to yield 2-cyano-6-fluorophenylboronic acid (2).

Step 2: NaOMe-Catalyzed Bromodeboronation

- The crude 2-cyano-6-fluorophenylboronic acid (2) is dissolved in acetonitrile.
- Add a catalytic amount (e.g., 5 mol%) of sodium methoxide (NaOMe).
- Slowly add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent at room temperature.
- The reaction proceeds to give **2-Bromo-3-fluorobenzonitrile** (3) in good yield.



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Caption: Scalable synthesis of **2-Bromo-3-fluorobenzonitrile**.

Chemical Reactivity and Synthetic Applications

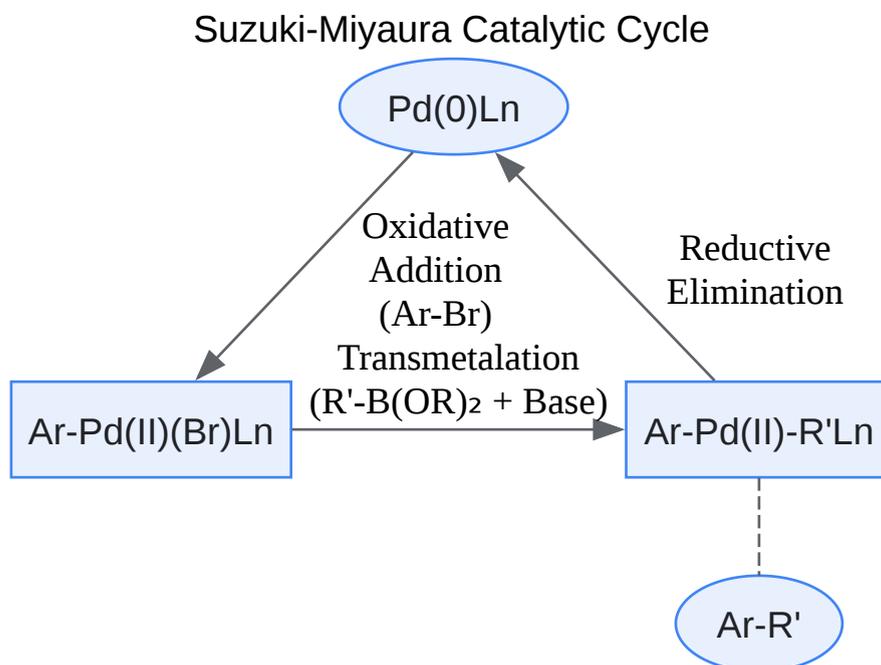
The utility of **2-Bromo-3-fluorobenzonitrile** stems from its ability to undergo a variety of transformations at its functionalized positions. It is a quintessential substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.^{[11][12]} The C-Br bond of **2-Bromo-3-fluorobenzonitrile** readily participates in this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C2 position.^{[13][14]}

General Protocol:

- To a reaction vessel under an inert atmosphere (e.g., Argon), add **2-Bromo-3-fluorobenzonitrile**, the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).
- Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).
- Heat the mixture (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).
- After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography or recrystallization.



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Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

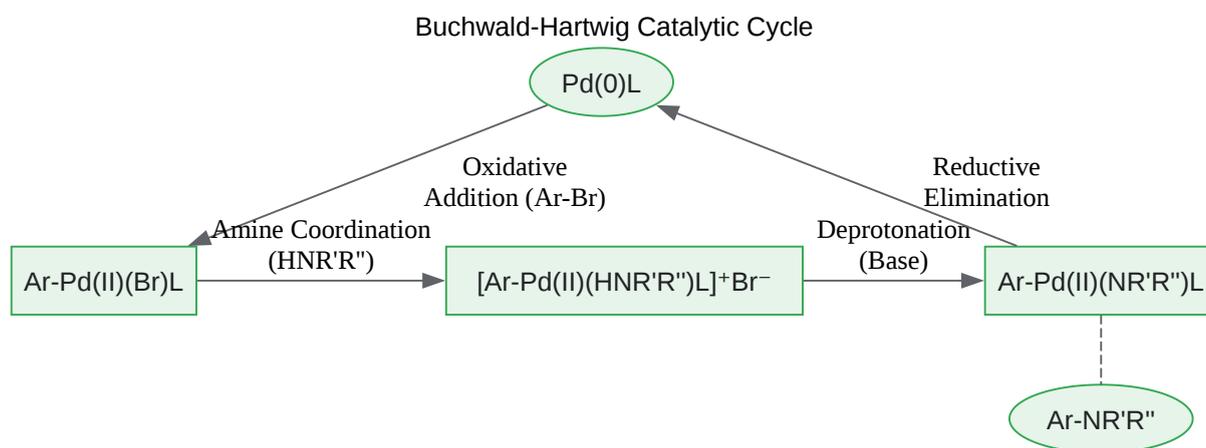
Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical chemistry.^{[15][16]} This reaction allows for the coupling of **2-Bromo-3-fluorobenzonitrile** with a

vast array of primary and secondary amines, amides, or ammonia equivalents to produce 2-amino-3-fluorobenzonitrile derivatives.[17][18]

General Protocol:

- Charge a reaction vessel with **2-Bromo-3-fluorobenzonitrile**, the amine coupling partner (1.0-1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 equivalents).
- Add an anhydrous aprotic solvent (e.g., toluene or dioxane) under an inert atmosphere.
- Heat the reaction mixture (typically 80-110 °C) until completion.
- Cool the mixture, quench carefully, and perform an aqueous workup.
- Extract the product and purify by standard laboratory methods.



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Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (S_NAr)

While cross-coupling at the bromine position is most common, the fluorine atom can also serve as a leaving group in nucleophilic aromatic substitution (S_NAr) reactions.[19] The reaction is facilitated by the presence of the strongly electron-withdrawing nitrile group ortho to the fluorine, which stabilizes the negatively charged Meisenheimer complex intermediate.[19][20] In S_NAr reactions, fluoride is often a better leaving group than bromide because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of the fluorine atom polarizing the C-F bond.[19][21][22] This provides a complementary reactivity pathway to access different substitution patterns.

Safety and Handling

2-Bromo-3-fluorobenzonitrile must be handled with appropriate safety precautions in a well-ventilated area or fume hood.[3]

- Hazard Classification: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[3][4]
- GHS Pictogram: GHS07 (Exclamation mark).[23]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
 - P270: Do not eat, drink or smoke when using this product.[4]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[23]
 - P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.[24]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[24]
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[7][23]

Conclusion

2-Bromo-3-fluorobenzonitrile is a strategically designed synthetic building block with significant applications in medicinal chemistry and materials science. Its well-defined physicochemical properties and predictable reactivity make it an invaluable tool for researchers. The capacity for regioselective C-C and C-N bond formation via palladium-catalyzed cross-coupling at the bromine position, coupled with the potential for S_NAr chemistry at the fluorine position, provides a robust platform for the synthesis of complex and diverse molecular targets. Proper understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

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